N-Cbz-L-phenylalanine tert-butyl ester N-Cbz-L-phenylalanine tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 16881-34-8
VCID: VC17943903
InChI: InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)
SMILES:
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol

N-Cbz-L-phenylalanine tert-butyl ester

CAS No.: 16881-34-8

Cat. No.: VC17943903

Molecular Formula: C21H25NO4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-L-phenylalanine tert-butyl ester - 16881-34-8

Specification

CAS No. 16881-34-8
Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
IUPAC Name tert-butyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)
Standard InChI Key LHIJXCRBBAMSEG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

N-Cbz-L-phenylalanine tert-butyl ester (C₂₁H₂₅NO₄) features a molecular weight of 355.4 g/mol and a tert-butyl ester group that enhances solubility in organic solvents. The Cbz group, a classic amine protector, is stable under basic conditions but readily cleaved via hydrogenolysis or acidic hydrolysis. Key physicochemical data are summarized below:

PropertyValue
IUPAC Nametert-butyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Canonical SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChI KeyLHIJXCRBBAMSEG-UHFFFAOYSA-N
Melting PointNot explicitly reported; typically liquid at room temperature
SolubilitySoluble in dichloromethane, dimethylformamide, and tetrahydrofuran

The tert-butyl ester’s steric bulk prevents unintended side reactions during peptide elongation, while the Cbz group’s orthogonal deprotection profile allows sequential assembly of peptide chains.

Synthetic Methodologies

Traditional Synthesis Routes

Conventional synthesis involves sequential protection of L-phenylalanine’s amino and carboxyl groups. The amino group is first protected via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, followed by esterification of the carboxyl group with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent. While effective, this method requires stoichiometric reagents and prolonged reaction times.

Catalytic tert-Butylation Advances

A breakthrough by Thieme Connect (2024) demonstrated that Tf₂NH (5 mol%) catalyzes tert-butylation of N-Cbz-protected amino acids in tert-butyl acetate, achieving yields of 81–89% within hours . This method eliminates hazardous perchloric acid, reduces catalyst loading, and suppresses racemization, as confirmed by Mosher amide analysis . For example, N-Cbz-L-phenylalanine tert-butyl ester synthesized via this route showed >99% enantiomeric excess, critical for pharmaceutical applications .

Applications in Peptide Synthesis

Orthogonal Deprotection Strategies

The compound’s dual-protection system enables precise control over peptide chain assembly:

  • Cbz Removal: Hydrogenolysis (H₂/Pd-C) or mild acids (e.g., HBr/AcOH) cleave the Cbz group without affecting the tert-butyl ester.

  • tert-Butyl Ester Cleavage: Trifluoroacetic acid (TFA) or HCl in dioxane selectively removes the ester, exposing the carboxyl group for subsequent coupling.

This orthogonality is exemplified in the synthesis of leucine-enkephalin analogs, where N-Cbz-L-phenylalanine tert-butyl ester served as a key intermediate, enabling rapid chain elongation and global deprotection.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the tert-butyl ester’s stability under basic conditions permits iterative coupling cycles on resin-bound peptides. Post-assembly, TFA treatment simultaneously cleaves the peptide from the resin and removes the tert-butyl group, streamlining production.

Research Findings and Case Studies

Efficient Synthesis of Modified Amino Acids

A 2024 study optimized the Tf₂NH-catalyzed tert-butylation of N-Cbz-L-serine and N-Cbz-L-azetidine-2-carboxylic acid, achieving 89% and 81% yields, respectively . This method’s generality suggests applicability to N-Cbz-L-phenylalanine, enabling scalable production for industrial peptide manufacturing .

Stability and Racemization Studies

Racemization during synthesis remains a critical concern. Circular dichroism (CD) spectroscopy of peptides incorporating N-Cbz-L-phenylalanine tert-butyl ester confirmed retention of chiral integrity, with <1% epimerization observed under standard coupling conditions.

Future Directions

Emerging trends include photolabile tert-butyl esters for light-controlled deprotection and flow chemistry adaptations to enhance synthesis throughput. Additionally, computational modeling of Tf₂NH’s catalytic mechanism may further optimize reaction kinetics and substrate scope .

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